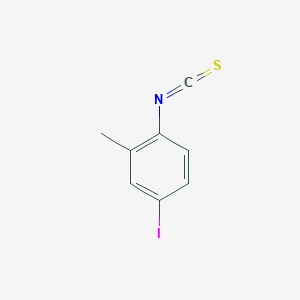
2-Methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate
Vue d'ensemble
Description
Stearyl methacrylate methacrylic acid is a compound that combines the properties of stearyl methacrylate and methacrylic acid. Stearyl methacrylate is a long-chain alkyl ester of methacrylic acid, known for its hydrophobic properties and low volatility. Methacrylic acid, on the other hand, is a colorless, corrosive liquid with a strong acrid odor, commonly used in the production of polymers and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stearyl methacrylate is typically synthesized by esterification of stearyl alcohol (obtained from the hydrogenation of stearic acid) with methacrylic acid. This reaction is usually carried out in the presence of an acid catalyst .
Industrial Production Methods
The industrial production of methacrylic acid involves the oxidation of isobutylene or tert-butyl alcohol (TBA) on suitable catalysts to form methacrolein, which is further oxidized to methacrylic acid . The esterification process to produce stearyl methacrylate from methacrylic acid and stearyl alcohol is then carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Stearyl methacrylate methacrylic acid undergoes several types of chemical reactions, including:
Esterification: Formation of esters from methacrylic acid and alcohols.
Polymerization: Radical polymerization to form polymers and copolymers.
Addition Reactions: Addition of various organic and inorganic compounds to the methacrylate group
Common Reagents and Conditions
Common reagents used in these reactions include acid catalysts for esterification, radical initiators for polymerization, and various nucleophiles for addition reactions. Conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include polymethacrylates, copolymers, and various functionalized methacrylate esters .
Applications De Recherche Scientifique
Stearyl methacrylate methacrylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of stearyl methacrylate methacrylic acid primarily involves radical polymerization. The methacrylate group undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and composition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauryl Methacrylate: Another long-chain alkyl methacrylate with similar hydrophobic properties.
Glycidyl Methacrylate: A methacrylate ester with an epoxy group, used for its reactivity and ability to form cross-linked networks
Uniqueness
Stearyl methacrylate methacrylic acid is unique due to its long hydrophobic chain, which imparts distinct properties such as low volatility, high thermal stability, and excellent compatibility with various substrates. This makes it particularly valuable in applications requiring durable and stable materials .
Propriétés
Numéro CAS |
27401-06-5 |
|---|---|
Formule moléculaire |
C26H48O4 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C4H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-3(2)4(5)6/h2,4-20H2,1,3H3;1H2,2H3,(H,5,6) |
Clé InChI |
XUQOHDOVMVGYSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)O |
Numéros CAS associés |
27401-06-5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxopyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B8642894.png)

![Ethyl 1-{6-[(4-bromophenyl)amino]-5-nitropyrimidin-4-yl}piperidine-4-carboxylate](/img/structure/B8642907.png)





![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
![2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B8642970.png)


